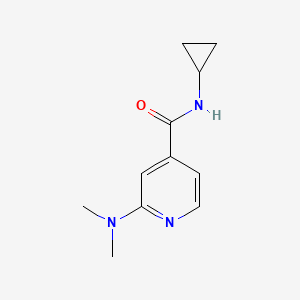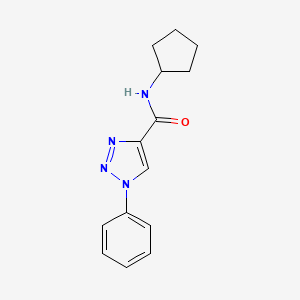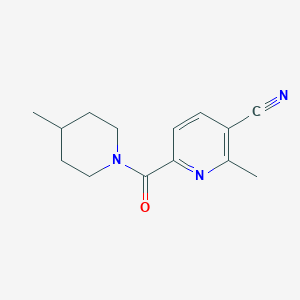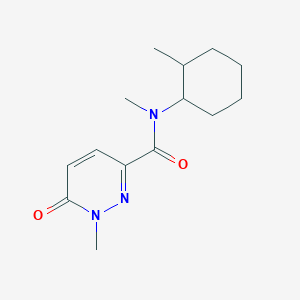
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide, also known as DMIBA, is a chemical compound that has been widely studied for its potential as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In
Mécanisme D'action
The mechanism of action of 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and cell growth. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, as well as the protection of neurons against oxidative stress and inflammation. 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide has also been shown to have anti-inflammatory and anti-angiogenic effects, which may help to prevent the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide as a research tool is its high purity and yield, which allows for accurate and reproducible experiments. However, one limitation of 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide is its relatively high cost, which may limit its use in certain research applications.
Orientations Futures
There are many potential future directions for research on 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide, including its use as a therapeutic agent in cancer treatment and neuroprotection, as well as its potential for use in other applications such as anti-inflammatory and anti-angiogenic therapies. Further research is needed to fully understand the mechanism of action of 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide and to identify its potential therapeutic targets. Additionally, future research may focus on developing more cost-effective methods for synthesizing 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide, which could increase its accessibility for research purposes.
Méthodes De Synthèse
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 2,6-difluorobenzoyl chloride with 2-methyl-1H-indole-5-carboxylic acid, followed by the addition of a reducing agent such as sodium borohydride. This process yields 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide in high purity and yield.
Applications De Recherche Scientifique
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide has been studied for its potential as a therapeutic agent in a variety of applications, including cancer treatment and neuroprotection. In cancer treatment, 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroprotection, 2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide has been shown to have antioxidant and anti-inflammatory properties, which may help to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O/c1-9-7-10-8-11(5-6-14(10)19-9)20-16(21)15-12(17)3-2-4-13(15)18/h2-8,19H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCGDXREXLGURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(2-methyl-1H-indol-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Azepan-1-yl-[2-(dimethylamino)pyridin-4-yl]methanone](/img/structure/B7558455.png)

![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)
![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)




![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)


![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)
![N-[(5-bromothiophen-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7558550.png)